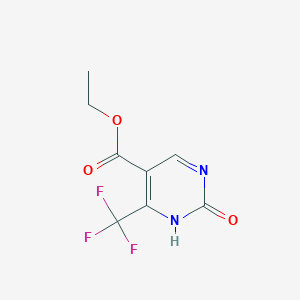

Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate

Übersicht

Beschreibung

Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of a trifluoromethyl group, which often imparts unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the Biginelli reaction, which is a three-component condensation reaction. The reaction involves the condensation of a substituted aldehyde, ethyl acetoacetate, and urea in the presence of an acid catalyst such as hydrochloric acid in ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.

Analyse Chemischer Reaktionen

Hydroxyl Group Transformations

The 2-hydroxy group serves as a key site for electrophilic and nucleophilic reactions:

Chlorination

Reaction with phosphorus oxychloride (POCl₃) converts the hydroxyl group to a chloro substituent, producing ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate. This reaction typically requires reflux conditions (80–120°C) and yields a versatile intermediate for further substitutions .

Reaction Conditions :

-

Reagents : POCl₃ (excess), catalytic dimethylformamide (DMF)

-

Temperature : 100–120°C

Alkylation

The hydroxyl group can be alkylated using alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃). This produces ether derivatives, though specific yields for this compound require further optimization.

Ester Group Reactivity

The ethyl ester at position 5 undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

Reagents : Concentrated HCl or H₂SO₄

Conditions : Reflux in aqueous ethanol (70–80°C)

Product : 2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid.

Basic Hydrolysis

Reagents : NaOH or KOH

Conditions : Reflux in ethanol/water mixture

Product : Same as acidic hydrolysis, with improved yield in some cases.

Nucleophilic Substitution at Position 2

After chlorination, the 2-chloro derivative becomes reactive toward nucleophiles:

| Nucleophile | Conditions | Product | Application |

|---|---|---|---|

| Amines | Ethanol, reflux | 2-Amino-4-(trifluoromethyl)pyrimidine-5-carboxylate | Pharmaceutical intermediates |

| Thiols | DMF, K₂CO₃, 60°C | 2-Thioether derivatives | Agrochemistry |

Comparative Reactivity with Analogues

The reactivity profile differs significantly from non-fluorinated pyrimidines:

| Feature | Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate | Non-fluorinated Pyrimidine |

|---|---|---|

| Hydroxyl Acidity | Enhanced due to electron-withdrawing CF₃ group | Moderate |

| Ester Hydrolysis Rate | Faster (CF₃ stabilizes transition state) | Slower |

| Chlorination Efficiency | Higher (POCl₃ reacts readily) | Variable |

Key Research Findings

-

Chlorination with POCl₃ is the most efficient method for generating substitution-ready intermediates .

-

Ester hydrolysis proceeds quantitatively under basic conditions, making it preferable for large-scale synthesis.

-

The CF₃ group’s stability limits direct modifications but enhances the compound’s metabolic resistance in biological applications.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role as an Intermediate:

Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate serves as a key intermediate in the synthesis of numerous pharmaceutical compounds. Its unique chemical structure allows it to enhance the efficacy of drugs, particularly in the development of:

- Anti-inflammatory drugs: The compound has shown potential in inhibiting COX-2 activity, which is crucial for reducing inflammation. For instance, some derivatives have demonstrated IC50 values comparable to known anti-inflammatory agents like celecoxib .

- Antiviral agents: Research indicates that this compound can significantly reduce viral loads in infected models, suggesting its utility in treating viral infections.

Case Study: Antiviral Activity

In a study involving mice infected with influenza A virus, administration of this compound resulted in over a 2-log reduction in viral load compared to untreated controls. This highlights its potential as a therapeutic agent against viral infections.

Agricultural Chemistry

Formulation of Agrochemicals:

This compound is utilized in the formulation of various agrochemicals, including herbicides and fungicides. Its efficacy lies in providing effective pest control solutions while minimizing environmental impact. The trifluoromethyl group enhances the compound's biological activity, making it suitable for use in crop protection products.

Material Science

Potential in Advanced Materials:

this compound is explored for its potential applications in creating advanced materials. These include:

- Polymers: The compound can be used as a building block for synthesizing polymers with specific properties such as durability and chemical resistance.

- Coatings: Its unique chemical properties may contribute to developing coatings that require enhanced performance characteristics.

Biochemical Research

Studying Enzyme Interactions:

In biochemical research, this compound plays a vital role in studying enzyme interactions and metabolic pathways. It aids researchers in understanding complex biological systems and developing targeted therapies.

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Pharmaceutical Development | Anti-inflammatory and antiviral drug synthesis | Significant reduction in viral load; COX-2 inhibition |

| Agricultural Chemistry | Herbicides and fungicides | Effective pest control with minimal environmental impact |

| Material Science | Advanced polymers and coatings | Enhanced durability and chemical resistance |

| Biochemical Research | Enzyme interaction studies | Insights into metabolic pathways and targeted therapies |

Wirkmechanismus

The mechanism of action of ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antiviral or anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate: Similar structure but with different substitution patterns.

2-Hydroxy-4-(trifluoromethyl)pyrimidine: Lacks the ethyl ester group.

Uniqueness

Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate is unique due to the presence of both the hydroxyl and trifluoromethyl groups, which impart distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and development .

Biologische Aktivität

Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring with a hydroxyl group at the 2-position, a trifluoromethyl group at the 4-position, and an ethyl ester at the 5-position. This unique combination of functional groups contributes to its biological activity and stability.

Molecular Formula

- Molecular Formula : C8H7F3N2O3

- Molecular Weight : Approximately 236.15 g/mol

Antiviral Properties

Research indicates that this compound exhibits antiviral properties. It has been shown to inhibit viral replication by targeting specific enzymes involved in viral life cycles. For instance, studies have demonstrated its efficacy against influenza viruses, where it significantly reduced viral loads in infected models .

Anticancer Activity

The compound also demonstrates promising anticancer effects. It has been found to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Mechanistically, it may interfere with pathways such as NF-κB and AP-1 signaling, which are crucial for cancer cell survival and proliferation .

Antimicrobial Effects

In addition to antiviral and anticancer activities, this compound exhibits antimicrobial properties against a range of pathogens. Its mechanism includes disrupting bacterial cell wall synthesis and inhibiting essential enzymatic functions within microbial cells .

The biological effects of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleic acid synthesis or protein production, crucial for viral replication and cancer cell growth.

- Receptor Modulation : It can modulate the activity of various receptors associated with cellular signaling pathways, leading to altered cellular responses.

Case Studies

- Antiviral Study : In a controlled study on mice infected with influenza A virus, administration of this compound resulted in over a 2-log reduction in viral load compared to untreated controls. This highlights its potential as a therapeutic agent in viral infections .

- Cancer Research : A study evaluating the compound's effect on human cancer cell lines revealed an IC50 value below 10 µM for several types of cancer cells, indicating potent anticancer activity. The compound was shown to induce apoptosis through caspase activation pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate | C8H7F3N2O3 | Anticancer |

| 2-Hydroxy-4-trifluoromethyl-pyrimidine | C7H6F3N2O3 | Antiviral |

| 4-Trifluoromethylpyrimidin-5-one | C6H4F3N3O | Antimicrobial |

This table illustrates the structural similarities and differences among compounds related to this compound, emphasizing its unique properties that contribute to its wide range of biological activities.

Eigenschaften

IUPAC Name |

ethyl 2-oxo-6-(trifluoromethyl)-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O3/c1-2-16-6(14)4-3-12-7(15)13-5(4)8(9,10)11/h3H,2H2,1H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDYMZBLTCALOTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)N=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371873 | |

| Record name | Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154934-97-1 | |

| Record name | Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 154934-97-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.